

"tert-butyl (12-bromododecyl)carbamate" chemical structure

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Compound of Interest

Compound Name:	12-(<i>t</i> -Boc-amino)-1-dodecyl Bromide
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An In-depth Technical Guide to tert-butyl (12-bromododecyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

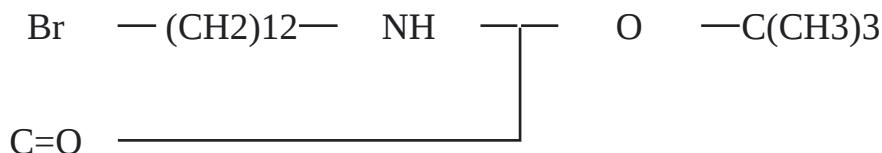
Abstract

tert-butyl (12-bromododecyl)carbamate (CAS No. 887353-35-7) is a bifunctional organic molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its structure, featuring a terminal bromine atom and a *t*-butoxycarbonyl (Boc) protected amine, makes it a valuable building block, particularly as a flexible linker in the design and synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its applications in drug development.

Chemical Structure and Properties

tert-butyl (12-bromododecyl)carbamate possesses a long C12 alkyl chain, which imparts significant hydrophobicity. One terminus of the chain is functionalized with a bromine atom, a versatile leaving group for nucleophilic substitution reactions. The other end features a carbamate group with the amine protected by a *t*-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions.

Chemical Structure:



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Caption: Chemical structure of tert-butyl (12-bromododecyl)carbamate.

Physicochemical Properties:

While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, its key properties can be summarized from supplier information and extrapolated from similar compounds.

Property	Value	Source
CAS Number	887353-35-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₇ H ₃₄ BrNO ₂	[1] [3]
Molecular Weight	364.37 g/mol	[3]
IUPAC Name	tert-butyl N-(12-bromododecyl)carbamate	[3]
Purity	Typically ≥95%	[3]
Appearance	Expected to be a solid or oil	-

Synthesis

The synthesis of tert-butyl (12-bromododecyl)carbamate typically involves the protection of the amino group of 12-bromo-1-dodecanamine with di-tert-butyl dicarbonate (Boc₂O). Below is a representative experimental protocol.

Experimental Protocol: Synthesis of tert-butyl (12-bromododecyl)carbamate

Materials:

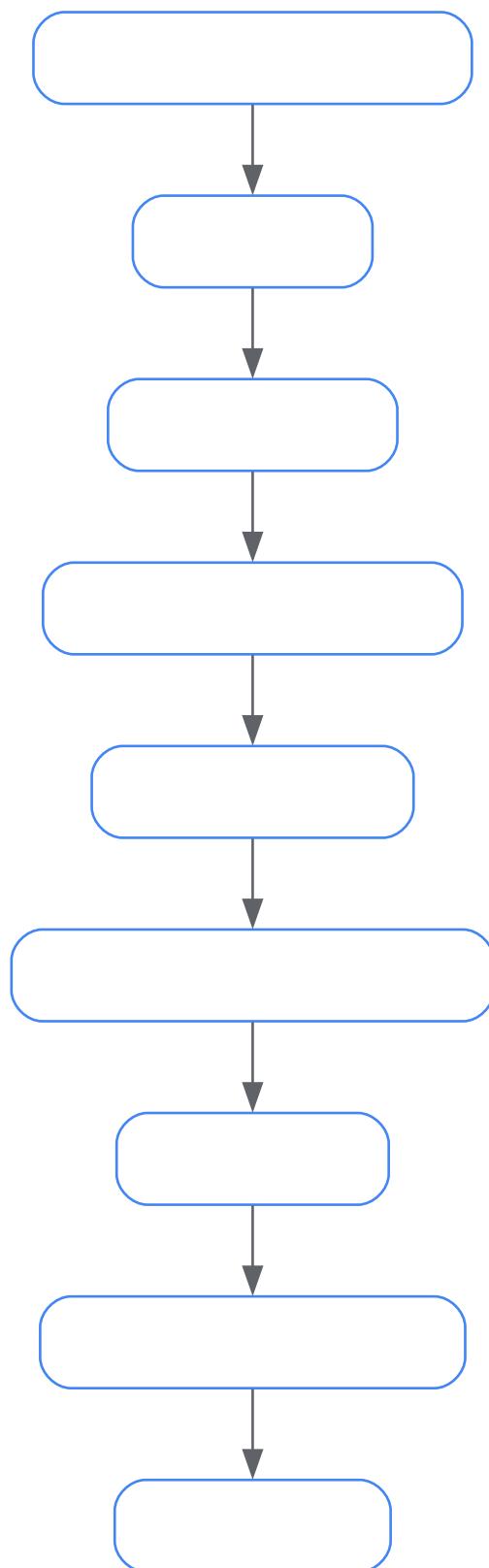
- 12-bromo-1-dodecanamine hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable base
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of 12-bromo-1-dodecanamine hydrochloride (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (2.2 equivalents) dropwise.
- Allow the mixture to stir for 15 minutes at 0 °C.
- Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (12-bromododecyl)carbamate.

Workflow for Synthesis and Purification:

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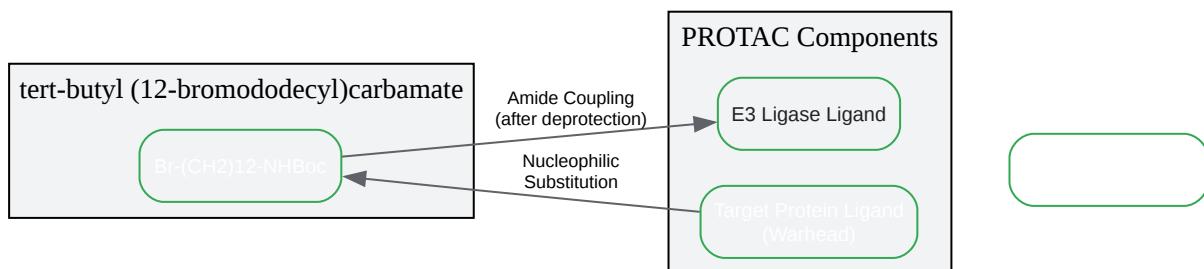
Caption: General workflow for the synthesis of tert-butyl (12-bromododecyl)carbamate.

Applications in Drug Development

The primary application of tert-butyl (12-bromododecyl)carbamate in drug development is as a linker molecule in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker in a PROTAC plays a crucial role in its efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The C12 alkyl chain of tert-butyl (12-bromododecyl)carbamate provides a long, flexible linker. The terminal bromine can be displaced by a nucleophile on a warhead that binds to the target protein, while the Boc-protected amine can be deprotected to allow for coupling with a ligand for an E3 ligase.

Logical Relationship in PROTAC Synthesis:



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Caption: Role of tert-butyl (12-bromododecyl)carbamate in PROTAC synthesis.

Conclusion

tert-butyl (12-bromododecyl)carbamate is a valuable and versatile chemical building block for researchers and scientists in drug development. Its bifunctional nature, with orthogonally reactive sites, and its long aliphatic chain make it an ideal linker for constructing complex molecules like PROTACs. The synthetic protocol provided herein offers a reliable method for its preparation, enabling its broader application in the synthesis of novel therapeutics.

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